molecular formula C10H16O2 B13908592 p-Menthan-3-one, 4,8-epoxy-, cis- CAS No. 7599-90-8

p-Menthan-3-one, 4,8-epoxy-, cis-

Cat. No.: B13908592
CAS No.: 7599-90-8
M. Wt: 168.23 g/mol
InChI Key: OFUGTKAUAMKFPM-XCBNKYQSSA-N
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Description

p-Menthan-3-one, 4,8-epoxy-, cis-: is an organic compound with the molecular formula C10H16O2 . It is a derivative of menthane and contains an epoxy group at the 4,8-positions and a ketone group at the 3-position. This compound is known for its unique structure, which includes a three-membered oxirane ring and a six-membered ring, making it an interesting subject of study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Menthan-3-one, 4,8-epoxy-, cis- typically involves the epoxidation of pulegone, a naturally occurring monoterpene. The reaction is carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the cis-epoxide .

Industrial Production Methods: Industrial production of p-Menthan-3-one, 4,8-epoxy-, cis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: p-Menthan-3-one, 4,8-epoxy-, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Menthan-3-one, 4,8-epoxy-, cis- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the synthesis of pharmaceuticals .

Industry: In the industrial sector, p-Menthan-3-one, 4,8-epoxy-, cis- is used in the production of fragrances and flavors due to its pleasant aroma. It is also utilized in the manufacture of certain polymers and resins .

Mechanism of Action

The mechanism of action of p-Menthan-3-one, 4,8-epoxy-, cis- involves its interaction with various molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects .

Comparison with Similar Compounds

  • p-Menthan-3-one, 4,8-epoxy-, trans-
  • 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-
  • 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one

Comparison: p-Menthan-3-one, 4,8-epoxy-, cis- is unique due to its cis-epoxide configuration, which imparts different chemical reactivity and biological activity compared to its trans-epoxide counterpart. The presence of the epoxy group and the ketone group in a specific spatial arrangement makes it distinct from other similar compounds .

Properties

CAS No.

7599-90-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(3R,6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one

InChI

InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10+/m1/s1

InChI Key

OFUGTKAUAMKFPM-XCBNKYQSSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2(C(=O)C1)C(O2)(C)C

Canonical SMILES

CC1CCC2(C(=O)C1)C(O2)(C)C

Origin of Product

United States

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